molecular formula C11H9N3O9 B12562452 Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate CAS No. 188835-54-3

Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate

Cat. No.: B12562452
CAS No.: 188835-54-3
M. Wt: 327.20 g/mol
InChI Key: BFNIBNVZAUSLAJ-UHFFFAOYSA-N
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Description

Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate is an organic compound with the molecular formula C11H9N3O9 It is known for its unique chemical structure, which includes a dinitrophenoxy group attached to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate typically involves the reaction of 2,4-dinitrophenol with dimethyl malonate in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or ethanol

    Catalyst: Potassium carbonate or sodium hydroxide

    Temperature: Room temperature to 50°C

    Reaction Time: 2-4 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate involves its interaction with molecular targets through its reactive functional groups. The dinitrophenoxy group can participate in electron transfer reactions, while the propanedioate moiety can form chelates with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl propargylmalonate
  • Dimethyl dipropargylmalonate
  • 2,4-Dinitrophenoxy ethanol

Uniqueness

Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate is unique due to its combination of a dinitrophenoxy group and a propanedioate moiety. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds. For example, while Dimethyl propargylmalonate and Dimethyl dipropargylmalonate are primarily used in organic synthesis, this compound’s dinitrophenoxy group offers additional functionality for biochemical applications.

Properties

CAS No.

188835-54-3

Molecular Formula

C11H9N3O9

Molecular Weight

327.20 g/mol

IUPAC Name

dimethyl 2-(2,4-dinitrophenoxy)iminopropanedioate

InChI

InChI=1S/C11H9N3O9/c1-21-10(15)9(11(16)22-2)12-23-8-4-3-6(13(17)18)5-7(8)14(19)20/h3-5H,1-2H3

InChI Key

BFNIBNVZAUSLAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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